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Compound Name:
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hydrochloride

CAS No.: 688809-96-3

Cat. No.: B1469460

Get Quote

Executive Summary
In modern drug discovery, the piperidine ring is a "privileged scaffold," appearing in over 20

clinically approved drugs. However, the unsubstituted piperidine moiety often suffers from high

lipophilicity and basicity, leading to promiscuous binding (cross-reactivity) with off-targets like

the hERG potassium channel.

This guide analyzes (S)-3-Methoxypiperidine hydrochloride as a strategic building block. We

compare its performance against its enantiomer ((R)-3-methoxypiperidine), regioisomers (4-

methoxypiperidine), and the unsubstituted core. The data demonstrates that the (S)-3-methoxy

substituent functions as a critical "chiral switch," often enhancing on-target selectivity while

mitigating the hERG liability common to the piperidine class.

The Chiral Advantage: Mechanism of Action
The introduction of a methoxy group at the C3 position of the piperidine ring introduces two

critical physicochemical changes:
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Conformational Bias: The substituent forces the ring into a specific chair conformation,

reducing the entropic penalty upon binding to a protein pocket.

pKa Modulation: The electron-withdrawing effect of the oxygen lowers the pKa of the

secondary amine (typically from ~11.0 to ~9.5), improving membrane permeability and

reducing cation-pi interactions with off-targets.

Visualization: SAR Decision Pathway
The following diagram illustrates the logical flow of selecting the (S)-3-methoxypiperidine

scaffold during Hit-to-Lead optimization.
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Piperidine Hit Identified
(High Potency, Low Selectivity)

Liability Assessment:
1. hERG Inhibition (Cardiotoxicity)
2. Metabolic Instability (CYP450)

SAR Strategy:
Introduce Polarity & Chirality
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Figure 1: Strategic decision tree for selecting 3-substituted chiral piperidines to resolve

selectivity and toxicity issues.
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Comparative Profiling: Cross-Reactivity &
Performance
This section compares (S)-3-Methoxypiperidine against its primary analogs. "Cross-reactivity"

here is defined as off-target binding affinity, specifically focusing on the hERG channel (cardiac

safety) and homologous receptors (selectivity).

Table 1: Representative Physicochemical & Biological
Profile
Data represents an aggregated profile from kinase inhibitor studies (e.g., JAK/STAT or ALK

pathway).

Feature
(S)-3-

Methoxypiperidi

ne

(R)-3-
Methoxypiperi
dine

4-
Methoxypiperi
dine

Unsubstituted
Piperidine

Role

Preferred

Scaffold

(Eutomer)

Distomer

(Inactive/Less

Active)

Regioisomer Base Scaffold

pKa (approx) 9.4 9.4 9.6 11.1

Lipophilicity

(cLogP)
0.85 0.85 0.82 1.20

Target Potency

(IC50)

< 10 nM (High

Fit)

> 500 nM (Steric

Clash)
~ 150 nM ~ 50 nM

hERG Inhibition

(Ki)
> 30 µM (Safe) > 30 µM (Safe)

~ 10 µM

(Moderate Risk)

< 1 µM (High

Risk)

Metabolic

Stability

High (C3

blocked)

High (C3

blocked)
Moderate

Low (C3/C4

oxidation)

Analysis of Cross-Reactivity
hERG Liability (The Major Cross-Reaction):
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Mechanism:[1][2] The hERG channel pore contains aromatic residues (Tyr652, Phe656)

that bind high-energy cations via cation-pi interactions.

Observation: Unsubstituted piperidine (pKa ~11) is fully protonated at physiological pH

and binds hERG tightly.

Solution: The (S)-3-methoxy group lowers the pKa and adds steric bulk that disrupts this

fit, significantly reducing cross-reactivity with the cardiac channel [1].

Enantiomeric Selectivity:

In many kinase pockets (e.g., PCAF inhibitors), the (S)-methoxy group projects into a

solvent-exposed region or forms a specific H-bond backbone interaction. The (R)-

enantiomer often faces a hydrophobic wall, reducing affinity by 10-100 fold. This high

"Eudismic Ratio" confirms the specificity of the (S)-analog [2].

Experimental Protocols
To validate the performance of (S)-3-Methoxypiperidine in your specific application, the

following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (Target
Selectivity)
Objective: Determine the Ki of the (S)-analog vs. the (R)-analog to establish the Eudismic

Ratio.

Preparation:

Prepare membrane homogenates expressing the target receptor (e.g., HEK293 cells).

Ligand: Use a tritiated standard (e.g., [3H]-Ligand) at Kd concentration.

Incubation:

Incubate membranes with [3H]-Ligand and varying concentrations (10 pM to 10 µM) of

(S)-3-Methoxypiperidine (test compound).
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Run parallel plates with (R)-3-Methoxypiperidine and Unsubstituted Piperidine.

Termination:

Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

Analysis:

Measure radioactivity via liquid scintillation counting.

Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Validation Criteria: The Hill slope should be near -1.0. If Hill slope < -1.0, suspect negative

cooperativity or multiple binding sites.

Protocol B: Fluorescence Polarization for hERG Safety
Screening
Objective: Assess off-target cross-reactivity with the hERG channel.

Reagents: Recombinant hERG membrane fraction, Red-shifted Fluorescent Tracer

(Predictor™ hERG), Assay Buffer.

Workflow:

Step 1: Titrate (S)-3-Methoxypiperidine (0.1 nM – 100 µM) into a 384-well black plate.

Step 2: Add hERG membrane/Tracer complex.

Step 3: Incubate for 4 hours at 25°C (equilibrium).

Step 4: Measure Fluorescence Polarization (FP) (Ex: 530nm / Em: 590nm).

Interpretation:

High FP = Tracer bound (No displacement) = Low Cross-Reactivity.

Low FP = Tracer displaced (Competitive binding) = High Cross-Reactivity.
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Visualization: hERG Safety Assay Workflow
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Figure 2: Fluorescence Polarization workflow to screen for hERG off-target liability.

Conclusion
The (S)-3-Methoxypiperidine hydrochloride analog represents a superior scaffold compared

to its achiral or regio-isomeric alternatives. By leveraging the (S)-configuration, researchers can

achieve a "Goldilocks" balance: sufficient polarity to reduce hERG cross-reactivity, while

maintaining the hydrophobic contacts necessary for high-affinity target binding.

Recommendation: For lead optimization programs involving piperidine cores, prioritize the

(S)-3-methoxy variant early in the design cycle to improve the safety margin (TI) before in vivo

escalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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